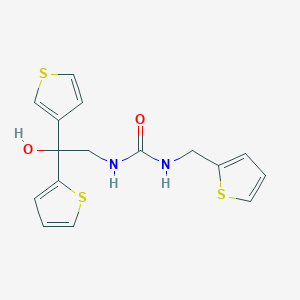
1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as PYPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. PYPE is a pyrazinyl-pyrrolidine derivative that has been shown to exhibit promising pharmacological properties, making it a subject of interest for researchers in the pharmaceutical industry.
科学的研究の応用
Synthesis and Reactions
Research on related compounds demonstrates extensive work in the synthesis and reaction mechanisms of heterocyclic compounds. For instance, studies have explored the synthesis of derivatives with antiviral activity, focusing on heterocyclic compounds' synthesis and their reactions to yield compounds with potential therapeutic applications (Attaby et al., 2006). Such research underlines the importance of these compounds in developing new pharmaceuticals and highlights the chemical versatility of heterocyclic compounds in synthesis reactions.
Heterocyclic Compound Synthesis
Another significant area of application is the stereospecific synthesis of pyrrolidines and the exploration of 1,3-dipolar cycloadditions to generate enantiomerically pure compounds from sugar-derived enones (Oliveira Udry et al., 2014). This research showcases the potential of heterocyclic compounds in synthesizing biologically active molecules with specific optical activities, crucial for drug design and synthesis.
Medicinal Chemistry Applications
Further, the exploration of cyclization reactions for the synthesis of pyrazolopyridines and other pyrido fused systems (Almansa et al., 2008) points to the relevance of these compounds in medicinal chemistry. These reactions allow for the development of complex heterocyclic systems that could serve as scaffolds for pharmaceutical agents.
Antifungal and Antibacterial Activities
Additionally, compounds synthesized from related chemical structures have been tested for their antifungal and antibacterial activities, indicating the potential of these compounds in therapeutic applications. For instance, derivatives synthesized from thiadiazole and imidazopyridine have shown moderate activity against strains of Candida, suggesting their potential in developing new antifungal agents (Mamolo et al., 2003).
特性
IUPAC Name |
1-(3-pyrazin-2-yloxypyrrolidin-1-yl)-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(11-17-6-1-2-7-17)18-8-3-12(10-18)20-13-9-15-4-5-16-13/h1-2,4-7,9,12H,3,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHLWCBCUCBQAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)CN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2412019.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2412020.png)
![(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412023.png)

![2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2412028.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2412029.png)
![2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B2412030.png)
![2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2412031.png)

